molecular formula C13H18BrN B1406017 N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine CAS No. 1512002-20-8

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine

Cat. No. B1406017
CAS RN: 1512002-20-8
M. Wt: 268.19 g/mol
InChI Key: ATMWMPSISQWJQP-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine is a cyclic amine compound with a molecular formula of C11H17BrN. This compound is a versatile chemical that has a variety of applications in scientific research and lab experiments. It is a colorless liquid with a boiling point of 212 °C, a melting point of -30 °C, and a molecular weight of 230.20 g/mol. N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine has been used in a variety of studies to investigate its biochemical and physiological effects.

Scientific Research Applications

  • PET Imaging and Neurodegenerative Disorders

    A derivative of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine was investigated for its potential as a PET imaging agent targeting NMDA receptors, which are crucial in learning, memory, and implicated in neurodegenerative disorders like Alzheimer's disease. This study developed a new PET ligand with high yield, able to enter the brain and bind to the NR2B subunit-containing NMDAr in rodents, though its application might be limited due to high sigma-1 receptor binding (Christiaans et al., 2014).

  • Chemical Synthesis and Biological Activity Screening

    Novel N-(α-bromoacyl)-α-amino esters, structurally related to N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine, were synthesized and screened for cytotoxic, antiinflammatory, and antibacterial activity. These compounds showed low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potential candidates for incorporation into prodrugs (Yancheva et al., 2015).

  • Synthesis and Analytical Characterization

    Another related study focused on the synthesis and characterization of various N-alkyl-arylcyclohexylamines, which include compounds similar to N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine. These compounds are perceived as ketamine-like dissociative substances, acting predominantly via antagonism of the NMDA receptor. This research aids in identifying new substances of abuse (Wallach et al., 2016).

  • Antimicrobial and Cytotoxic Activity of Derivatives

    In a study focused on benzimidazole derivatives, compounds structurally related to N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine demonstrated antibacterial and cytotoxic activity. This suggests potential applications in developing new antimicrobial agents (Noolvi et al., 2014).

properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-10-6-7-11(8-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWMPSISQWJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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